molecular formula C13H18Cl2 B14687638 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene CAS No. 35322-87-3

5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene

Katalognummer: B14687638
CAS-Nummer: 35322-87-3
Molekulargewicht: 245.18 g/mol
InChI-Schlüssel: GLSKBMMFIQKAQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene typically involves the chloromethylation of 5-tert-butyl-2-methylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include amines, ethers, or thioethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene involves the interaction of its functional groups with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-tert-Butyl-1,3-bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

    2-bromo-5-tert-butyl-1,3-dimethylbenzene: Contains a bromine atom and two methyl groups.

    5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.

Uniqueness

5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This unique structure allows for specific applications in synthesis and research that are not possible with other compounds.

Eigenschaften

CAS-Nummer

35322-87-3

Molekularformel

C13H18Cl2

Molekulargewicht

245.18 g/mol

IUPAC-Name

5-tert-butyl-1,3-bis(chloromethyl)-2-methylbenzene

InChI

InChI=1S/C13H18Cl2/c1-9-10(7-14)5-12(13(2,3)4)6-11(9)8-15/h5-6H,7-8H2,1-4H3

InChI-Schlüssel

GLSKBMMFIQKAQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1CCl)C(C)(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.